4-(benzyloxy)-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
CAS No.:
Cat. No.: VC16288393
Molecular Formula: C25H20N2O5S2
Molecular Weight: 492.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H20N2O5S2 |
|---|---|
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-phenylmethoxybenzamide |
| Standard InChI | InChI=1S/C25H20N2O5S2/c1-31-21-13-17(7-12-20(21)28)14-22-24(30)27(25(33)34-22)26-23(29)18-8-10-19(11-9-18)32-15-16-5-3-2-4-6-16/h2-14,28H,15H2,1H3,(H,26,29)/b22-14- |
| Standard InChI Key | CKXXMWPCENNHFM-HMAPJEAMSA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)O |
| Canonical SMILES | COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)O |
Introduction
Molecular Description
The compound consists of:
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A benzyloxy group attached to a benzene ring.
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A benzamide backbone, which provides stability and functional versatility.
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A thiazolidinone moiety (a sulfur-containing heterocyclic structure), which is known for its biological activity.
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A hydroxy-methoxybenzylidene substituent, contributing to its electronic and steric properties.
Synthesis
Although specific synthetic routes for this compound were not directly available in the provided sources, compounds with similar frameworks are typically synthesized through multi-step reactions involving:
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Formation of the benzamide backbone via condensation of an amine with a benzoyl chloride derivative.
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Construction of the thiazolidinone ring, often achieved by cyclization reactions involving thiourea or related sulfur-containing precursors.
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Introduction of the benzyloxy group through nucleophilic substitution or etherification reactions.
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Final functionalization to attach the hydroxy-methoxybenzylidene substituent via aldol condensation.
These steps are typically optimized for yield and purity using techniques such as recrystallization or chromatography.
Pharmacological Relevance
Compounds containing thiazolidinone cores are widely studied for their biological activities:
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Antimicrobial Properties: The thiazolidinone moiety often exhibits antibacterial and antifungal activity due to its ability to interact with microbial enzymes.
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Anti-inflammatory Effects: Many derivatives inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), reducing inflammation.
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Anticancer Potential: The presence of electron-donating groups (e.g., hydroxy and methoxy) may enhance binding affinity for cancer-related targets.
Molecular Docking Studies
Similar compounds have been evaluated in silico for their binding to critical enzymes or receptors, showing promising results as inhibitors of key biological pathways. The inclusion of both hydrophilic (hydroxy) and hydrophobic (benzyloxy) groups may facilitate diverse interactions in enzyme active sites.
Data Table: Key Features
| Feature | Description |
|---|---|
| Molecular Formula | CHNOS |
| Functional Groups | Hydroxy (-OH), Methoxy (-OCH₃), Thioxo (-C=S), Benzamide |
| Potential Applications | Antimicrobial, Anti-inflammatory, Anticancer |
| Key Interactions | Hydrogen bonding, π-stacking, Hydrophobic interactions |
| Synthetic Challenges | Multi-step synthesis requiring precise control over reaction conditions |
Research Implications
The compound’s structural features suggest it could serve as a lead molecule for drug discovery programs targeting:
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Infectious diseases caused by resistant bacteria or fungi.
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Chronic inflammatory conditions like arthritis.
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Cancer types that rely on specific enzymatic pathways for proliferation.
Further studies, including experimental validation (e.g., NMR, IR spectroscopy) and bioassays, would be essential to confirm these activities.
This compound represents an exciting avenue in medicinal chemistry due to its multifunctional framework and potential bioactivity.
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